molecular formula C8H14O2S2 B2933162 5-(1,2-Dithiolan-4-yl)pentanoic acid CAS No. 5694-54-2

5-(1,2-Dithiolan-4-yl)pentanoic acid

Cat. No.: B2933162
CAS No.: 5694-54-2
M. Wt: 206.32
InChI Key: YGXKWXGMWPKPQK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-(1,2-Dithiolan-4-yl)pentanoic acid, also known as Lipoic Acid (LA), is a natural compound that enters the human body with food . It primarily targets insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues . It also triggers the expression of many proteins of the antioxidant response .

Mode of Action

LA causes phosphorylation of insulin receptors and modulates AMPK levels in tissues . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates the reduction of the molecule .

Biochemical Pathways

LA functions as a cofactor for mitochondrial enzymes by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .

Pharmacokinetics

It is known that la is synthesized by plants and animals . It is covalently bound to the ε-amino group of lysine residues . More research is needed to understand the ADME properties of LA and their impact on bioavailability.

Result of Action

Pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . It is also used as an antidote for intoxication with heavy-metal and various toxins .

Action Environment

The action of LA can be influenced by environmental factors such as light. H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight . This suggests that H2S is the main product from light-dependent decomposition of LA, which is subsequently oxidized to sulfane-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(1,2-Dithiolan-4-yl)pentanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 6,8-dimercaptooctanoic acid. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium . Another method involves the cyclization of 6,8-dimercaptooctanoic acid in the presence of a base, such as sodium hydroxide, to form the dithiolane ring .

Industrial Production Methods

Industrial production of this compound often involves the fermentation of glucose by certain strains of bacteria, such as Escherichia coli. The fermentation process is followed by extraction and purification steps to obtain the final product . This method is preferred due to its cost-effectiveness and scalability.

Properties

IUPAC Name

5-(dithiolan-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-11-12-6-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXKWXGMWPKPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5694-54-2
Record name 5-(1,2-dithiolan-4-yl)pentanoic acid
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